molecular formula C12H16N2O4S B14834813 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide

3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide

Cat. No.: B14834813
M. Wt: 284.33 g/mol
InChI Key: OHCVRUGZHZKADS-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide is an organic compound with the molecular formula C12H16N2O4S and a molar mass of 284.33 g/mol It is a derivative of benzamide, featuring a cyclopropoxy group, a methyl group, and a methylsulfonamido group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy and methylsulfonamido groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides depending on the substituents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-methylbenzamide: A methylated derivative of benzamide.

    2-(methylsulfonamido)benzamide: A sulfonamide derivative of benzamide.

Uniqueness

3-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

3-cyclopropyloxy-2-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C12H16N2O4S/c1-13-12(15)9-4-3-5-10(18-8-6-7-8)11(9)14-19(2,16)17/h3-5,8,14H,6-7H2,1-2H3,(H,13,15)

InChI Key

OHCVRUGZHZKADS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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